α3β4 Nicotinic Receptor Antagonism
2,4-Dichloro-N-(2-chlorophenyl)benzamide exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, the compound demonstrates substantially weaker antagonism at other human nAChR subtypes: α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and α1β1γδ muscle-type (IC50 = 7.9 nM) [1].
| Evidence Dimension | nAChR subtype antagonism potency |
|---|---|
| Target Compound Data | α3β4: IC50 = 1.8 nM; α4β2: IC50 = 12.0 nM; α4β4: IC50 = 15.0 nM; α1β1γδ: IC50 = 7.9 nM |
| Comparator Or Baseline | Self-comparison across nAChR subtypes (α4β2, α4β4, α1β1γδ) |
| Quantified Difference | 6.7-8.3 fold selectivity for α3β4 over α4β2 and α4β4 subtypes |
| Conditions | Human SH-SY5Y cells expressing nAChR subtypes; 86Rb+ efflux assay with carbamylcholine stimulation; liquid scintillation counting |
Why This Matters
The α3β4 subtype selectivity profile (IC50 = 1.8 nM) defines a specific pharmacological fingerprint that is not shared by benzamide analogs lacking this precise chlorination pattern, directly informing compound selection for nAChR-focused drug discovery programs.
- [1] EcoDrugPlus. (n.d.). Compound ID: 2126094. University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
